molecular formula C13H16ClNO B3392101 1-(4-methoxynaphthalen-1-yl)-N-methylmethanamine;hydrochloride CAS No. 7250-21-7

1-(4-methoxynaphthalen-1-yl)-N-methylmethanamine;hydrochloride

Cat. No.: B3392101
CAS No.: 7250-21-7
M. Wt: 237.72 g/mol
InChI Key: IYWXLSORBPBLNI-UHFFFAOYSA-N
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Description

1-(4-Methoxynaphthalen-1-yl)-N-methylmethanamine;hydrochloride is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a naphthalene ring substituted with a methoxy group at the 4-position and an N-methylmethanamine group, forming a hydrochloride salt. Its molecular formula is C13H15NO·HCl.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxynaphthalen-1-yl)-N-methylmethanamine;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 4-methoxynaphthalene.

    Nitration: The naphthalene ring undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Methylation: The resulting amine is methylated using formaldehyde and formic acid to introduce the N-methyl group.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxynaphthalen-1-yl)-N-methylmethanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The compound can be reduced to remove the methoxy group, forming a simpler naphthalene derivative.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: 1-(4-Hydroxynaphthalen-1-yl)-N-methylmethanamine.

    Reduction: Naphthalene derivatives without the methoxy group.

    Substitution: Various substituted naphthalene derivatives depending on the reagent used.

Scientific Research Applications

1-(4-Methoxynaphthalen-1-yl)-N-methylmethanamine;hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-methoxynaphthalen-1-yl)-N-methylmethanamine;hydrochloride involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding, while the naphthalene ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxynaphthalen-1-yl)ethanone: Similar structure but with an ethanone group instead of an N-methylmethanamine group.

    4-Methoxynaphthalene: Lacks the N-methylmethanamine group, simpler structure.

    1-(4-Hydroxynaphthalen-1-yl)-N-methylmethanamine: Hydroxyl group instead of methoxy.

Uniqueness

1-(4-Methoxynaphthalen-1-yl)-N-methylmethanamine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methoxy and N-methylmethanamine groups allows for versatile chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(4-methoxynaphthalen-1-yl)-N-methylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO.ClH/c1-14-9-10-7-8-13(15-2)12-6-4-3-5-11(10)12;/h3-8,14H,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYWXLSORBPBLNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C2=CC=CC=C12)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30712866
Record name 1-(4-Methoxynaphthalen-1-yl)-N-methylmethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30712866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7250-21-7
Record name NSC34664
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34664
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-Methoxynaphthalen-1-yl)-N-methylmethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30712866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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